molecular formula C9H12ClNO B1463134 4-Methoxyindoline hydrochloride CAS No. 90609-70-4

4-Methoxyindoline hydrochloride

Cat. No.: B1463134
CAS No.: 90609-70-4
M. Wt: 185.65 g/mol
InChI Key: GCXLPTAZQUESGK-UHFFFAOYSA-N
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Description

4-Methoxyindoline hydrochloride is a chemical compound belonging to the class of indole derivatives. It is characterized by the presence of a methoxy group at the fourth position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyindoline hydrochloride typically involves the reduction of commercially available 4-methoxyindole. One common method includes the use of sodium cyanoborohydride in acetic acid. The reaction proceeds under mild conditions, resulting in the formation of 4-Methoxyindoline, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process ensures high purity and yield, making it suitable for various applications. The compound is often stored under inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyindoline hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds .

Scientific Research Applications

4-Methoxyindoline hydrochloride has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. These interactions influence biological processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • 4-Methoxyindole
  • 5-Methoxyindoline
  • 2-Methoxyindoline

Comparison: 4-Methoxyindoline hydrochloride is unique due to the presence of the methoxy group at the fourth position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-8-7(9)5-6-10-8;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXLPTAZQUESGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671996
Record name 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90609-70-4
Record name 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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